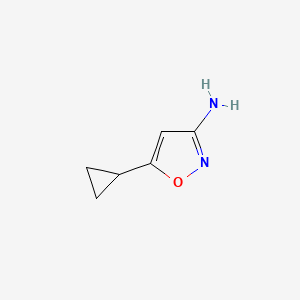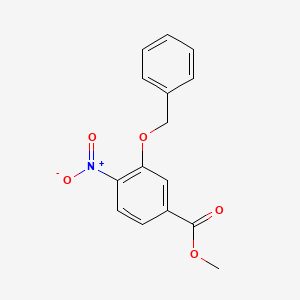![molecular formula C12H13N3O5 B1354992 3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8H-pyrido[2,3-d]pyrimidine-2,7-dione](/img/structure/B1354992.png)
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8H-pyrido[2,3-d]pyrimidine-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2’-Deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione is a nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and biochemistry. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential therapeutic applications, particularly in antiviral and anticancer treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione typically involves the glycosylation of the sodium salt of the corresponding nucleobase with 2-deoxy-3,5-di-O-p-toluyl-beta-D-erythro-pentofuranosyl chloride. This is followed by subsequent deprotection with sodium methoxide in methanol . The deprotected nucleoside undergoes a Dimroth rearrangement on reflux for 24 hours in water to furnish the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale glycosylation reactions followed by purification and deprotection steps to obtain the desired nucleoside analog.
Chemical Reactions Analysis
Types of Reactions
3-(2’-Deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the pyrido[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the nucleoside analog.
Scientific Research Applications
3-(2’-Deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 3-(2’-deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione involves its incorporation into DNA or RNA, where it can interfere with nucleic acid synthesis and function. This compound targets specific enzymes involved in nucleic acid metabolism, leading to the inhibition of viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2’-deoxyuridine: Another nucleoside analog used in genetic research.
2’-Deoxyinosine: A universal nucleoside analog used in synthetic hybridization probes.
Uniqueness
3-(2’-Deoxy-beta-D-2-ribofuranosyl)pyrido[2,3-d]pyrimidine-2,7(8H)-dione is unique due to its specific structural features and its ability to undergo a Dimroth rearrangement, which is not commonly observed in other nucleoside analogs . This rearrangement can lead to the formation of unique derivatives with potential therapeutic applications.
Properties
Molecular Formula |
C12H13N3O5 |
|---|---|
Molecular Weight |
279.25 g/mol |
IUPAC Name |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8H-pyrido[2,3-d]pyrimidine-2,7-dione |
InChI |
InChI=1S/C12H13N3O5/c16-5-8-7(17)3-10(20-8)15-4-6-1-2-9(18)13-11(6)14-12(15)19/h1-2,4,7-8,10,16-17H,3,5H2,(H,13,14,18,19)/t7-,8+,10+/m0/s1 |
InChI Key |
HVLCOPJJBYXLCO-QXFUBDJGSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C3C=CC(=O)NC3=NC2=O)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C3C=CC(=O)NC3=NC2=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


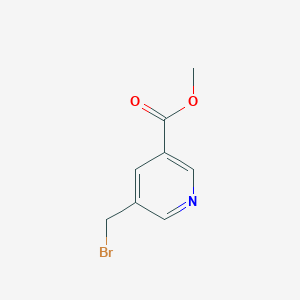

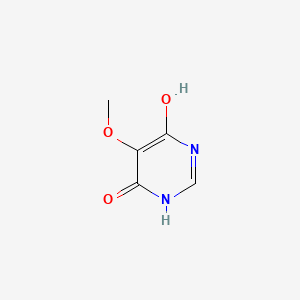
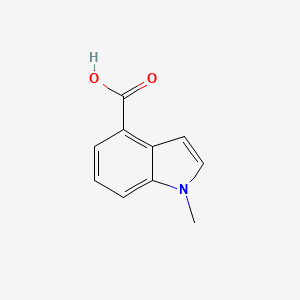
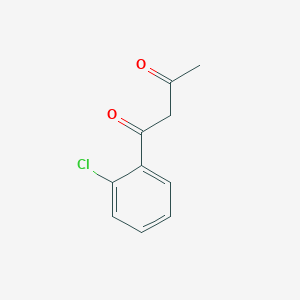
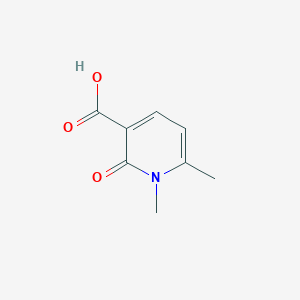
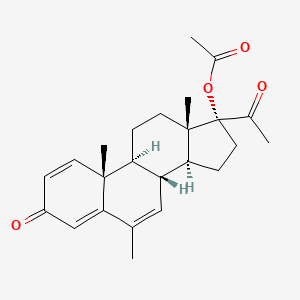
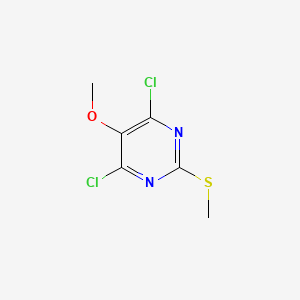
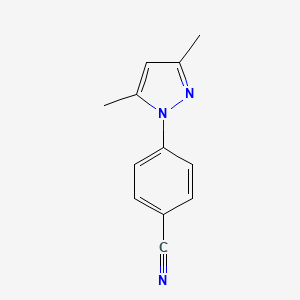

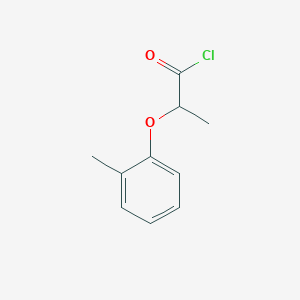
![Pyrido[3,4-g]isoquinoline-5,10-dione](/img/structure/B1354950.png)
